molecular formula C21H19ClN2O4 B11651089 Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11651089
M. Wt: 398.8 g/mol
InChI Key: HRIYWAFEZKQBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-chloroquinoline-3-carboxylic acid with 4-(ethoxycarbonyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The compound’s quinoline core allows it to intercalate into DNA, disrupting the normal function of the genetic material .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 4-chloro-3-oxobutanoate
  • Quinolinyl-pyrazoles

Uniqueness

Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxycarbonyl and amino groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

ethyl 8-chloro-4-(4-ethoxycarbonylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-20(25)13-8-10-14(11-9-13)24-18-15-6-5-7-17(22)19(15)23-12-16(18)21(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,23,24)

InChI Key

HRIYWAFEZKQBMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.